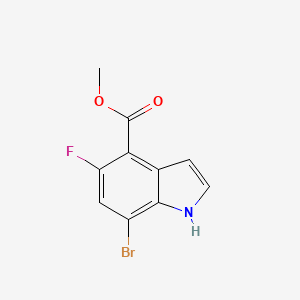

Methyl 7-bromo-5-fluoro-1H-indole-4-carboxylate

Descripción

Methyl 7-bromo-5-fluoro-1H-indole-4-carboxylate is a halogenated indole derivative characterized by a bromine atom at position 7, a fluorine atom at position 5, and a methyl ester group at position 4 of the indole scaffold. This compound is of significant interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substitution pattern. The bromine and fluorine substituents enhance electrophilic reactivity and metabolic stability, while the ester group provides a handle for further functionalization.

Propiedades

Fórmula molecular |

C10H7BrFNO2 |

|---|---|

Peso molecular |

272.07 g/mol |

Nombre IUPAC |

methyl 7-bromo-5-fluoro-1H-indole-4-carboxylate |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)8-5-2-3-13-9(5)6(11)4-7(8)12/h2-4,13H,1H3 |

Clave InChI |

ZPGDFYHBXSNOPH-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C2C=CNC2=C(C=C1F)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-5-fluoro-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-bromo-5-fluoro-1H-indole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Selectfluor: Used for fluorination reactions.

Palladium Catalysts: Used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indole derivatives .

Aplicaciones Científicas De Investigación

Methyl 7-bromo-5-fluoro-1H-indole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Methyl 7-bromo-5-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes . The compound may modulate various biological pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Analogues

The structural uniqueness of Methyl 7-bromo-5-fluoro-1H-indole-4-carboxylate becomes evident when compared to positional isomers and analogues (Table 1). Key differences in substitution patterns profoundly influence physicochemical properties and reactivity.

Table 1: Comparison of this compound with Similar Compounds

Key Observations:

The ethyl ester in Ethyl 5-bromo-1H-indole-7-carboxylate increases lipophilicity compared to the methyl ester, affecting solubility and bioavailability .

Electronic Effects :

- The fluorine at position 5 in the target compound enhances electron-withdrawing effects, stabilizing the indole ring and directing electrophilic substitution to specific positions. This contrasts with 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, where fluorine at position 4 creates a distinct electronic profile .

Actividad Biológica

Methyl 7-bromo-5-fluoro-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₈BrFNO₂

- CAS Number : 883500-66-1

- Molar Mass : Approximately 245.07 g/mol

The compound features a bromine atom at the 7th position and a fluorine atom at the 5th position of the indole ring, which significantly influences its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances its binding affinity and reactivity, potentially leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antiviral properties.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that affect cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound showed an IC₅₀ value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity.

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it can inhibit viral replication in vitro, particularly against HIV integrase, with an IC₅₀ value of around 0.13 µM. This suggests potential as a therapeutic agent in antiviral drug development.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ Value (µM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral, Anticancer | 0.13 (HIV), 15 (MCF-7) | Integrase inhibition, apoptosis induction |

| Methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate | Antimicrobial | Varies | Membrane disruption |

| Methyl 1H-indole derivatives | Anticancer | Varies | Microtubule destabilization |

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on HIV Inhibition : In vitro studies showed that the compound effectively inhibits HIV integrase activity, suggesting its potential as an antiviral agent.

- Anticancer Screening : A series of tests on various cancer cell lines indicated significant cytotoxic effects, particularly in breast cancer models.

- Antimicrobial Testing : The compound was tested against common pathogens, revealing effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.